Cas no 93-54-9 (1-Phenyl-1-propanol)

1-Phenyl-1-propanol (CAS 93-54-9) is a chiral secondary alcohol with the molecular formula C9H12O. It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and fine chemicals. The compound features a phenyl group attached to a propanol backbone, offering reactivity at both the hydroxyl and aromatic positions. Its stereochemistry makes it valuable for asymmetric synthesis and chiral resolution processes. 1-Phenyl-1-propanol is also used in the study of enzymatic reduction and as a precursor for derivatives like esters and ethers. The compound exhibits moderate solubility in organic solvents and stability under standard conditions, facilitating its handling in laboratory and industrial applications.
1-Phenyl-1-propanol structure
1-Phenyl-1-propanol structure
Product Name:1-Phenyl-1-propanol
CAS No:93-54-9
MF:C9H12O
MW:136.190982818604
MDL:MFCD00004564
CID:34706
PubChem ID:7147
Update Time:2025-05-24

1-Phenyl-1-propanol Chemical and Physical Properties

Names and Identifiers

    • 1-Phenylpropan-1-ol
    • (+/-)-alpha-Ethylbenzyl alcohol
    • (+/-)-1-Phenyl-1-propanol
    • 1-Phenyl-1-propanol
    • (±)-1-Phenyl-1-propanol
    • 1-phenylpropyl alcohol
    • Bilergon
    • Choleda
    • Ejibil
    • Felicur
    • Fenicol
    • Fepar
    • Livonal
    • rac-1-phenyl-1-propanol
    • SH261
    • Unichol
    • α-Ethylbenzyl alcohol
    • alpha-Ethylbenzyl alcohol
    • Benzyl alcohol, α-ethyl- (8CI)
    • α-Ethylbenzenemethanol (ACI)
    • (RS)-1-Phenylpropan-1-ol
    • (RS)-1-Phenylpropanol
    • (±)-α-Ethylbenzyl alcohol
    • 1-Hydroxy-1-phenylpropane
    • 1-Phenyl-1-hydroxypropane
    • 1-Phenyl-n-propanol
    • 1-Propanol, 1-phenyl-
    • Carbicol
    • Epatoxfen
    • Ethyl phenyl carbinol
    • Felitrope
    • Gallenperlen
    • NSC 25504
    • NSC 41708
    • Phenychol
    • Phenycholon
    • Phenyl ethyl carbinol
    • Phenylchol
    • Phenylcholon
    • SH 261
    • α-Hydroxypropylbenzene
    • ω-Ethylbenzyl alcohol
    • MDL: MFCD00004564
    • Inchi: 1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3
    • InChI Key: DYUQAZSOFZSPHD-UHFFFAOYSA-N
    • SMILES: OC(CC)C1C=CC=CC=1
    • BRN: 1906759

Computed Properties

  • Exact Mass: 136.08900
  • Monoisotopic Mass: 136.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 84.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Colorless oily liquid.
  • Density: 0.994 g/mL at 25 °C(lit.)
  • Boiling Point: 212°C
  • Flash Point: Degrees Fahrenheit:194°F
    Degrees Celsius:90°C
  • Refractive Index: n20/D 1.52(lit.)
  • Solubility: 0.62g/l
  • Water Partition Coefficient: Insoluble
  • PSA: 20.23000
  • LogP: 2.13000
  • Merck: 3768
  • FEMA: 2884
  • Solubility: It is miscible with methanol, ethanol, ether, benzene and toluene and toluene. Slightly aromatic, spicy and sweet.

1-Phenyl-1-propanol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P210-P264-P270-P280-P301+P312+P330-P370+P378-P403+P235-P501
  • Hazardous Material transportation number:2810
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S23-S24/25
  • RTECS:DO5470000
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22
  • Toxicity:LD50 orally in rats: 1.6 ml/kg (Linét)
  • Storage Condition:Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

1-Phenyl-1-propanol Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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1-Phenyl-1-propanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen ,  Sodium borohydride Catalysts: Imidazole ,  Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (carboxylated multiwall nanotubes) Solvents: Ethanol ,  Chloroform ;  15 min, 0 °C
Reference
Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketones
Rayati, Saeed; Bohloulbandi, Elaheh; Zakavi, Saeed, Journal of Coordination Chemistry, 2016, 69(4), 638-649

Production Method 2

Reaction Conditions
1.1 Catalysts: 4-[2-[[[4-[[(2S)-2-(Hydroxydiphenylmethyl)-1-pyrrolidinyl]methyl]phenyl]methyl]a… Solvents: Toluene ;  rt; 30 min, rt
1.2 -
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Ferroferric oxide nanoparticle-supported chiral ligand and preparation method and application thereof
, China, , ,

Production Method 3

Reaction Conditions
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl]piperi… Solvents: Dimethylformamide ;  3 h, 90 °C; 90 °C → rt
1.2 Catalysts: (-)-(S,S)-1,2-Diphenylethylenediamine ;  overnight, rt
1.3 Reagents: Potassium tert-butoxide ,  Hydrogen Solvents: Isopropanol ;  24 h, 25 bar, rt
Reference
Asymmetric hydrogenation of prochiral compounds
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Catalysts: 1-Propanesulfonic acid (silica-supported) Solvents: Methanol ;  19 - 20 s, rt
Reference
Parallel synthesis in an EOF-based micro reactor
Wiles, Charlotte; Watts, Paul, Chemical Communications (Cambridge, 2007, (46), 4928-4930

Production Method 5

Reaction Conditions
1.1 Catalysts: (OC-6-14)-Dichloro[3,3′-(2,6-pyridinediyl-κN)bis[5,6-bis(2-methylpropyl)-1,2,4-t… Solvents: Isopropanol ;  10 min, 82 °C
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ;  4 h, reflux
Reference
Two pseudo-N3 ligands and the catalytic activity of their ruthenium(II) complexes in transfer hydrogenation and hydrogenation of ketones
Yu, Z. K.; Zeng, F. L.; Sun, X. J.; Deng, H. X.; Dong, J. H.; et al, Journal of Organometallic Chemistry, 2007, 692(11), 2306-2313

Production Method 6

Reaction Conditions
1.1 Catalysts: Titanium, [[2,2′-[(1R,2R)-1,2-cyclohexanediylbis[[(S)-imino-κN]methylene]]bis[4,… Solvents: Toluene ,  Hexane ;  -30 °C; 3.2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Diastereoisomerically Selective Enantiomerically Pure Titanium Complexes of Salan Ligands: Synthesis, Structure, and Preliminary Activity Studies
Yeori, Adi; Groysman, Stanislav; Goldberg, Israel; Kol, Moshe, Inorganic Chemistry, 2005, 44(13), 4466-4468

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium hydride Catalysts: Ethylbis[2,4,6-tris(1-methylethyl)phenyl]borane Solvents: Tetrahydrofuran
Reference
Hindered organoboron groups in organic synthesis. 16. Preparation and use of lithium ditripylethylhydroborate for the diastereoselective reduction of cyclohexanones
Smith, Keith; Pelter, Andrew; Norbury, Andrew, Tetrahedron Letters, 1991, 32(43), 6243-6

Production Method 8

Reaction Conditions
1.1 Reagents: Bis[2,6-bis(1,1-dimethylethyl)-4-methylphenolato]methylaluminum Solvents: Diethyl ether ,  Toluene ;  -78 °C
Reference
Amphiphilic reactions by means of exceptionally bulky organoaluminum reagents. Rational approach for obtaining unusual equatorial, anti-Cram, and 1,4 selectivity in carbonyl alkylation
Maruoka, Keiji; Itoh, Takayuki; Sakurai, Minoru; Nonoshita, Katsumasa; Yamamoto, Hisashi, Journal of the American Chemical Society, 1988, 110(11), 3588-97

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Titania Solvents: Ethanol ;  1 h, 0.3 MPa, 25 °C
Reference
Titania supported synergistic palladium single atoms and nanoparticles for room temperature ketone and aldehydes hydrogenation
Kuai, Long; Chen, Zheng ; Liu, Shoujie; Kan, Erjie; Yu, Nan; et al, Nature Communications, 2020, 11(1),

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2247392-97-6 Solvents: Isopropanol ;  4 h, 82 °C
Reference
Transfer hydrogenation of ketones catalyzed by a trinuclear Ni(II) complex of a Schiff base functionalized N-heterocyclic carbene ligand
Abubakar, Samaila; Ibrahim, Halliru ; Bala, Muhammad D., Inorganica Chimica Acta, 2019, 484, 276-282

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (WA30 anion exchange resin) Solvents: Methanol ;  24 h, 40 °C
Reference
Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation
Ichikawa, Tomohiro; Netsu, Moeko; Mizuno, Masahiro; Mizusaki, Tomoteru; Takagi, Yukio; et al, Advanced Synthesis & Catalysis, 2017, 359(13), 2269-2279

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 1653995-58-4 Solvents: Isopropanol ;  5 min, reflux
Reference
The application of tunable tridendate P-based ligands for the Ru(II)-catalysed transfer hydrogenation of various ketones
Meric, Nermin; Durap, Feyyaz; Aydemir, Murat; Baysal, Akn, Applied Organometallic Chemistry, 2014, 28(11), 803-808

Production Method 13

Reaction Conditions
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ;  30 min, 130 °C
Reference
A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia
Battilocchio, Claudio; Hawkins, Joel M.; Ley, Steven V., Organic Letters, 2013, 15(9), 2278-2281

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  1 h
Reference
Rapid aqueous borohydride reduction of carbonyls under sealed-tube microwave conditions
Murphree, S. Shaun; Mason, Jeremy D.; Bean, Theodore G.; Perry, Michelle C., Synthetic Communications, 2012, 42(13), 1979-1986

Production Method 15

Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)ruthenium ,  (2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)… Solvents: Toluene ;  1 h, reflux
1.2 Reagents: Sodium hydroxide ,  Hydrogen Solvents: Toluene ,  Water ;  1 h, 80 bar, rt
Reference
Catalytic hydrogeneration of carbon-heteroatom double bonds
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
1.1 Catalysts: (1S,2R)-1-[3-[4-Chloro-3-(hydroxymethyl)phenyl]-1-triazen-1-yl]-2,3-dihydro-1H-i… (polymer-bound, neat and metal complexes) Solvents: Dichloromethane ;  24 h, rt
Reference
Polymer-Bound 1-Aryl-3-alkyltriazenes as Modular Ligands for Catalysis. Part 2: Screening Immobilized Metal Complexes for Catalytic Activity
Brase, Stefan; Dahmen, Stefan; Lauterwasser, Frank; Leadbeater, Nicholas E.; Sharp, Emma L., Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1849-1851

Production Method 17

Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran
Reference
Adsorption of a nonionic surfactant (C12E7) on carboxylated styrene-butadiene copolymer latex particles using dynamic light scattering and adsorption isotherm measurements
Zhao, Jianxi; Brown, Wyn, Journal of Colloid and Interface Science, 1995, 169(1), 39-47

Production Method 18

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Potassium tert-butoxide ,  2816966-71-7 ;  18 h, 60 °C
Reference
A Ruthenium Protic N-Heterocyclic Carbene Complex as a Precatalyst for the Efficient Transfer Hydrogenation of Aryl Ketones
Tsui, Brian T. H. ; Sung, Molly M. H. ; Kinas, Jenny; Hahn, F. Ekkehardt ; Morris, Robert H., Organometallics, 2022, 41(15), 2095-2105

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen ,  1-Butyl-3-methylimidazolium chloride Catalysts: Palladium ;  20 h, 30 bar, 30 °C
Reference
Hydrogen-Bonding-Mediated Selective Hydrogenation of Aromatic Ketones over Pd/C in Ionic Liquids at Room Temperature
Li, Ruipeng; Wang, Yuepeng; Zhao, Yanfei; Zhang, Fengtao; Zeng, Wei; et al, ACS Sustainable Chemistry & Engineering, 2021, 9(42), 14216-14223

Production Method 20

Reaction Conditions
1.1 Catalysts: 2-Pyridinemethanamine ,  Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ;  30 bar, rt; 12 h, 120 °C
Reference
Manganese-catalyzed homogeneous hydrogenation of ketones and conjugate reduction of α,β-unsaturated carboxylic acid derivatives: A chemoselective, robust, and phosphine-free in situ-protocol
Vielhaber, Thomas; Topf, Christoph, Applied Catalysis, 2021, 623,

1-Phenyl-1-propanol Raw materials

1-Phenyl-1-propanol Preparation Products

1-Phenyl-1-propanol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Additional information on 1-Phenyl-1-propanol

Introduction to 1-Phenyl-1-propanol (CAS No. 93-54-9): Applications and Recent Research Developments

1-Phenyl-1-propanol (CAS No. 93-54-9), also known as phenylpropanol, is an organic compound belonging to the phenylpropanoid family. This compound features a phenyl group attached to a propanol backbone, making it a versatile intermediate in organic synthesis and a valuable building block in pharmaceutical and fine chemical industries. With its unique structural properties, 1-Phenyl-1-propanol has garnered significant attention in recent years due to its potential applications in drug development, flavor and fragrance formulations, and as a precursor in the synthesis of more complex molecules.

The chemical structure of 1-Phenyl-1-propanol consists of a benzene ring linked to a propyl chain with an alcohol functional group at the end. This configuration imparts both aromatic and aliphatic characteristics, enabling diverse reactivity patterns. The compound is typically obtained through the reduction of cinnamyl alcohol or via catalytic hydrogenation of cinnamaldehyde, processes that highlight its synthetic utility.

In the realm of pharmaceutical research, 1-Phenyl-1-propanol has been explored for its potential role as an intermediate in the synthesis of bioactive molecules. Recent studies have demonstrated its utility in the preparation of nonsteroidal anti-inflammatory drug (NSAID) analogs, where the phenyl group can enhance binding affinity to target enzymes. Additionally, modifications of the 1-Phenyl-1-propanol scaffold have led to the development of novel compounds with anti-microbial and anti-cancer properties.

One notable application of 1-Phenyl-1-propanol is in the field of flavor and fragrance chemistry. The compound possesses a fruity, floral aroma profile that makes it a popular choice in perfumery and food flavorings. Its derivatives, such as phenylethyl alcohol and various esters, contribute to complex scent compositions used in cosmetics and culinary products. The ability to fine-tune the olfactory properties by altering the side chains or introducing functional groups has made 1-Phenyl-1-propanol a cornerstone in synthetic olfactics.

Recent advancements in green chemistry have also highlighted 1-Phenyl-1-propanol as a sustainable platform for synthesizing high-value chemicals. Researchers have reported efficient biocatalytic routes for producing 1-Phenyl-1-propanol using engineered microorganisms, reducing reliance on traditional petrochemical feedstocks. These biotechnological approaches align with global efforts to minimize environmental impact while maintaining high yields and purity standards.

The pharmacokinetic behavior of 1-Phenyl-1-propanol has been another area of interest. Studies indicate that the compound exhibits moderate solubility in both water and organic solvents, facilitating its use in formulation development. Its metabolic pathways have been investigated to understand potential interactions with other drugs, providing insights into its safety profile when used as an excipient or active ingredient.

Industrial-scale production of 1-Phenyl-1-propanol has seen improvements in catalytic efficiency and process optimization. Continuous flow reactors have been employed to enhance reaction rates and reduce waste generation, aligning with modern manufacturing practices. These innovations not only improve cost-effectiveness but also contribute to sustainable production methodologies.

The role of 1-Phenyl-1-propanol in material science is emerging as another promising avenue. Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties. Additionally, its derivatives have been tested as additives for coatings that exhibit improved adhesion and durability under various environmental conditions.

In conclusion, 1-Phenyl-1-propanol (CAS No. 93-54-9) remains a pivotal compound across multiple industries due to its structural versatility and functional diversity. Ongoing research continues to uncover new applications and synthetic pathways, reinforcing its importance in both academic and industrial settings. As advancements in chemical synthesis and green technologies progress, the future prospects for 1-Phenyl-1-propanol appear exceptionally bright.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:93-54-9)1-Phenyl-1-propanol
1661543
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Amadis Chemical Company Limited
(CAS:93-54-9)1-Phenyl-1-propanol
A844628
Purity:99%
Quantity:1kg
Price ($):207.0
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